molecular formula C16H21FN6O B2806078 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1049405-39-1

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2806078
CAS No.: 1049405-39-1
M. Wt: 332.383
InChI Key: VHDYXPQTUPQGAW-UHFFFAOYSA-N
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Description

The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group . It is likely to be a part of a larger class of compounds that are being studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrazole ring, followed by the introduction of the piperazine ring, and finally the addition of the ketone group . The exact methods and conditions would depend on the specific reactants and catalysts used .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the presence of the tetrazole ring, piperazine ring, and ketone group, it could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .

Scientific Research Applications

1. Receptor Affinity and Selectivity

  • The compound has been investigated for its affinity and selectivity toward serotonin 5-HT2 receptors. It demonstrates significant binding affinity, contributing to research in neuropharmacology and the development of serotonin receptor antagonists (Andersen et al., 1992).

2. Synthesis and Pharmacological Evaluation

  • Studies focus on the synthesis of novel derivatives of this compound and their pharmacological evaluation. This includes exploring their antidepressant and antianxiety activities, highlighting its potential in neuropsychiatric disorder treatments (Kumar et al., 2017).

3. Molecular Structure Analysis

  • Research includes the crystal and molecular structure determination of similar compounds. This aids in understanding the chemical and physical properties, which is crucial for drug design and synthesis (Oezbey et al., 1998).

4. Docking Studies and Synthesis Process

  • Docking studies and synthesis processes of related piperazine-1-yl-1H-indazole derivatives have been conducted. These studies are essential for identifying potential drug targets and improving synthetic methods (Balaraju et al., 2019).

5. Development of Neuroleptic Drugs

  • The compound's derivatives have been explored for their potential as antipsychotic agents. This involves examining their affinity for dopamine and serotonin receptors, which is vital in the development of new neuroleptic drugs (Raviña et al., 2000).

6. Antimicrobial and Antiviral Activities

  • Studies on the compound's derivatives also include their antimicrobial and antiviral activities. This broadens the scope of its applications in infectious disease research (Menteşe et al., 2013).

7. Investigation in Cancer Treatment

  • The compound and its analogs have been evaluated for their effectiveness in cancer treatment. This includes studies on their cytotoxic activities against various tumor cell lines, contributing to oncological research (Naito et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” and similar compounds could be further studied for their potential pharmacological properties . Future research could also explore more efficient methods for their synthesis, as well as their potential applications in various fields .

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDYXPQTUPQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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